STOCK2S-26016

Description

Properties

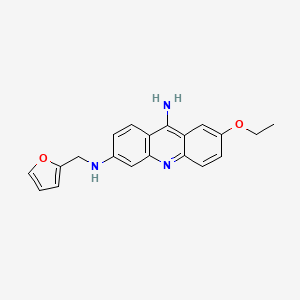

IUPAC Name |

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNWQNJXXLPZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STOCK2S-26016: A Technical Whitepaper on a Novel WNK Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a resource for researchers in pharmacology, cell biology, and drug development who are investigating the WNK signaling cascade and its therapeutic potential.

Introduction

The WNK family of serine/threonine kinases plays a crucial role in regulating the activity of downstream kinases, including Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases, in turn, phosphorylate and modulate the function of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK-SPAK/OSR1 pathway is implicated in several pathologies, most notably familial hyperkalemic hypertension (Gordon's syndrome).

This compound has been identified as a potent inhibitor of this pathway, offering a valuable tool for studying its physiological and pathological roles and representing a potential lead compound for the development of novel therapeutics targeting hypertension and other related disorders.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 333.38 g/mol | [1][2][3] |

| Formula | C₂₀H₁₉N₃O₂ | [1][2][3] |

| CAS Number | 332922-63-1 | [1][2][3] |

| Purity | ≥98% | [1][2][3] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][2][3] |

| Storage | Store at -20°C | [1][2][3] |

| Biological Activity | WNK signaling inhibitor | [1][4] |

| IC₅₀ (WNK4) | 16 µM | [4] |

| IC₅₀ (WNK1) | 34.4 µM | [4] |

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[1][4] Specifically, it prevents the binding of WNKs to the conserved C-terminal (CCT) domain of SPAK.[3] This inhibition prevents the WNK-mediated phosphorylation and subsequent activation of SPAK/OSR1. As a result, the phosphorylation of downstream targets, including the ion cotransporters NKCC1 and NCC, is reduced.[1][4] This ultimately leads to a decrease in their ion transport activity.

The inhibitory action of this compound on the WNK-SPAK/OSR1 signaling pathway is depicted in the following diagram:

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |

| IC₅₀ for WNK4 Inhibition | In vitro assay | N/A | 16 µM | [4] |

| IC₅₀ for WNK1 Inhibition | In vitro assay | N/A | 34.4 µM | [4] |

| Inhibition of SPAK Phosphorylation | Mouse distal convoluted tubule (mpkDCT) cells | 25-200 µM | Dose-dependent reduction in phosphorylation | [4] |

| Inhibition of NCC Phosphorylation | Mouse distal convoluted tubule (mpkDCT) cells | 25-200 µM | Dose-dependent reduction in phosphorylation | [4] |

| Inhibition of SPAK Phosphorylation | Mouse vascular smooth muscle (MOVAS) cells | 50-200 µM | Dose-dependent reduction in phosphorylation | [4] |

| Inhibition of NKCC1 Phosphorylation | Mouse vascular smooth muscle (MOVAS) cells | 50-200 µM | Dose-dependent reduction in phosphorylation | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound.

In Vitro WNK Inhibition Assay (Fluorescence Correlation Spectroscopy)

The initial identification of this compound as a WNK signaling inhibitor was performed using a high-throughput screening method based on Fluorescence Correlation Spectroscopy (FCS). While the full detailed protocol from the original publication is not publicly available, the general principles of such an assay are as follows:

-

Reagents and Preparation:

-

Recombinant human WNK4 and the C-terminal domain of SPAK.

-

A fluorescently labeled peptide corresponding to the WNK-binding motif of SPAK.

-

Assay buffer (e.g., Tris-HCl, NaCl, DTT, and a carrier protein like BSA).

-

This compound dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

The fluorescently labeled SPAK peptide is incubated with WNK4 in the assay buffer.

-

The mixture is added to the wells of a microplate.

-

This compound at various concentrations is added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

FCS Measurement:

-

FCS is used to measure the diffusion time of the fluorescently labeled peptide in the solution.

-

In the absence of an inhibitor, the peptide binds to WNK4, forming a larger complex with a longer diffusion time.

-

In the presence of this compound, the binding is disrupted, resulting in a higher population of free, faster-diffusing peptide.

-

-

Data Analysis:

-

The autocorrelation function of the fluorescence fluctuations is analyzed to determine the diffusion times and the relative fractions of bound and free peptide.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Cell-Based Phosphorylation Assay

To assess the in-cell efficacy of this compound, Western blotting is used to measure the phosphorylation status of SPAK/OSR1 and their downstream targets, NCC and NKCC1.

-

Cell Culture and Treatment:

-

Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells are cultured under standard conditions.

-

Cells are serum-starved to reduce basal phosphorylation levels.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) for a specified time (e.g., 30 minutes).

-

The WNK-SPAK/OSR1 pathway is stimulated, for example, by exposing the cells to a hypotonic low-chloride buffer.

-

-

Protein Extraction and Quantification:

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of SPAK/OSR1, NCC, and NKCC1, as well as with antibodies for the total forms of these proteins to serve as loading controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands.

-

The dose-dependent effect of this compound on protein phosphorylation is determined.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A generalized workflow for assessing the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for the study of the WNK-SPAK/OSR1 signaling pathway. Its ability to specifically inhibit the interaction between WNKs and SPAK provides a means to dissect the complex regulatory mechanisms of ion transport and blood pressure. The data and protocols presented in this whitepaper offer a foundation for further investigation into the therapeutic potential of targeting this critical signaling cascade. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs to advance their development as potential clinical candidates.

References

STOCK2S-26016: A Technical Guide to a Novel WNK Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The With-No-Lysine (WNK) kinase signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a compelling target for novel antihypertensive therapies. This document provides a comprehensive technical overview of STOCK2S-26016, a small molecule inhibitor identified through high-throughput screening. This compound functions by disrupting the crucial protein-protein interaction between WNK kinases and the downstream kinases SPAK/OSR1. This guide details the inhibitor's mechanism of action, quantitative efficacy, selectivity, and the key experimental protocols used in its characterization. All data is presented to facilitate understanding and replication by researchers in the field of kinase signaling and drug discovery.

Introduction to the WNK Signaling Pathway

The WNK signaling cascade is a central mechanism for regulating sodium and chloride ion transport in the kidney and other tissues.[1] The pathway is initiated by WNK kinases (WNK1, WNK2, WNK3, WNK4), which are activated by stimuli such as changes in intracellular chloride concentration and osmotic stress.[2][3] Activated WNKs then phosphorylate and activate the downstream serine/threonine kinases, SPAK (STE20/SPS1-related proline/alanine-rich protein kinase) and its homolog OSR1 (Oxidative Stress Responsive 1).[3]

The activation of SPAK/OSR1 requires a direct interaction: the RFXV/I motifs on WNK kinases bind to a conserved C-terminal (CCT) docking domain on SPAK and OSR1.[3][4] Once activated, SPAK/OSR1 phosphorylate and stimulate the activity of cation-chloride cotransporters (CCCs), including the Na-Cl cotransporter (NCC) in the distal convoluted tubule and the Na-K-2Cl cotransporter (NKCC1/NKCC2).[1][3] Dysregulation of this pathway, particularly overactivation, leads to excessive salt reabsorption and is genetically linked to forms of human hypertension, such as Pseudohypoaldosteronism Type II (PHAII).[1] Therefore, inhibiting this cascade presents a promising strategy for developing new antihypertensive drugs.[1]

Mechanism of Action of this compound

This compound is not a traditional ATP-competitive kinase inhibitor. Instead, it functions by disrupting a key protein-protein interaction essential for signal transduction. It was identified from a screen of over 17,000 compounds for molecules that could prevent the binding of WNK kinases to SPAK.[1][3]

The specific mechanism involves this compound binding to the CCT domain of SPAK, thereby physically preventing the interaction with WNK kinases.[3] This blockade prevents WNK-mediated phosphorylation and activation of SPAK/OSR1, which in turn halts the downstream phosphorylation of ion cotransporters like NCC and NKCC1.[1]

Quantitative Data and Selectivity

The efficacy of this compound has been quantified through both direct binding inhibition assays and cell-based functional assays.

Table 1: Inhibitory Potency of this compound

| Assay Type | Target | IC50 | Reference |

| In Vitro Binding Assay | WNK4-SPAK Interaction | 16 µM | [5] |

| In Vitro Binding Assay | WNK1-SPAK Interaction | 34.4 µM | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Downstream Readout | Effective Concentration | Effect | Reference |

| mpkDCT (mouse distal tubule) | p-SPAK, p-NCC | 25 - 200 µM | Dose-dependent inhibition | [3] |

| MOVAS (mouse smooth muscle) | p-SPAK, p-NKCC1 | 50 - 200 µM | Dose-dependent inhibition | [1] |

Note on Cellular Activity: While the foundational study by Mori et al. demonstrated clear dose-dependent inhibition in cellular assays, a subsequent review noted that in other experiments, this compound did not suppress SPAK/OSR1 and NKCC1 phosphorylation under hypotonic low chloride conditions, whereas a similar compound, STOCK1S-50699, did.[6] This suggests that the cellular efficacy may be dependent on specific experimental conditions or cell types, warranting further investigation.

Selectivity Profile

This compound exhibits a favorable selectivity profile.

-

Kinase Panel: A screen against 139 different protein kinases showed no significant inhibition, indicating high selectivity for the WNK pathway interaction over other kinase catalytic activities.[6]

-

Related Kinases: At a high concentration of 200 µM, the compound did not inhibit mitogen-activated protein kinase (MAPK), a functionally distinct but related kinase.[3]

-

Negative Control: A structurally similar but non-inhibitory analog of this compound showed no effect on the phosphorylation of SPAK and NCC, confirming the specific structural requirements for its activity.[3]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the discovery and characterization of this compound.[1]

High-Throughput Screening via Fluorescence Correlation Spectroscopy (FCS)

FCS was used to identify compounds that disrupt the interaction between a fluorescently-labeled WNK4 peptide and the SPAK CCT domain. FCS measures fluctuations in fluorescence intensity as molecules diffuse through a tiny confocal volume, allowing determination of binding based on changes in diffusion speed.

Methodology:

-

Reagent Preparation: A peptide corresponding to the SPAK-binding region of WNK4 was synthesized and labeled with Alexa Fluor 488. The CCT domain (amino acids 401-547) of human SPAK was expressed as a GST-fusion protein in E. coli and purified.

-

Assay Mixture: The fluorescent WNK4 peptide (final concentration ~50 nM) and GST-SPAK CCT domain were mixed in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM DTT, 0.01% Tween 20).

-

Screening: Test compounds from the chemical library were added to the assay mixture at a final concentration of 10 µM.

-

FCS Measurement: The mixture was analyzed using an FCS system. The diffusion time of the fluorescent peptide was measured. A slow diffusion time indicates binding to the larger SPAK protein.

-

Hit Identification: Compounds that caused a significant shift towards a faster diffusion time (indicating dissociation of the peptide from SPAK) were identified as primary hits. This compound was one such hit.

Cellular Assay for SPAK and NCC/NKCC1 Phosphorylation

This assay validates the inhibitor's efficacy in a cellular context by measuring its ability to block the phosphorylation of SPAK and its downstream targets following pathway activation.

Methodology:

-

Cell Culture: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells, which endogenously express the WNK pathway components, were cultured to near confluence in appropriate media.

-

Inhibitor Treatment: Cells were pre-incubated with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Pathway Stimulation: The WNK pathway was activated by inducing hypotonic shock. This was achieved by replacing the normal isotonic culture medium with a hypotonic medium (e.g., diluted 1:1 with distilled water) for a short period (e.g., 30 minutes).

-

Lysis and Protein Quantification: After stimulation, cells were immediately washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.

-

Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated forms of SPAK (p-SPAK), NCC (p-NCC), or NKCC1 (p-NKCC1). Subsequently, membranes were probed with antibodies for the total forms of these proteins (t-SPAK, t-NCC, t-NKCC1) to control for loading.

-

Analysis: Bands were visualized using an appropriate detection system and quantified. The ratio of phosphorylated protein to total protein was calculated to determine the extent of inhibition by this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the WNK signaling pathway. Its mechanism as a protein-protein interaction inhibitor offers a high degree of selectivity compared to traditional ATP-competitive inhibitors. The compound has been shown to effectively block the WNK-SPAK interaction in vitro and inhibit downstream signaling in multiple cell lines.

For drug development professionals, this compound represents a promising lead compound. Key future directions should include:

-

Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Efficacy: Testing in animal models of hypertension to determine its effect on blood pressure.

-

Structural Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

-

Clarification of Cellular Activity: Further investigation into the reported discrepancies in cellular efficacy under different experimental conditions.

Overall, this compound and its analogs hold significant potential as a new class of antihypertensive agents targeting the WNK signaling cascade.

References

- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 6. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

STOCK2S-26016: A Technical Guide to its Targeting of the WNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a small molecule inhibitor targeting the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the WNK-SPAK-NCC signaling cascade. Detailed experimental methodologies for key assays, quantitative data, and a visual representation of the target pathway are presented to support further research and development efforts in areas such as hypertension and other related disorders.

Introduction: The WNK Signaling Pathway

The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4) are crucial regulators of ion transport in various tissues, most notably the kidney. They function as upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Upon activation, WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and activate downstream ion cotransporters such as the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1). This signaling cascade plays a significant role in maintaining electrolyte balance and blood pressure. Dysregulation of the WNK pathway is associated with hereditary forms of hypertension, such as Pseudohypoaldosteronism Type II (PHAII), also known as Gordon's syndrome.

This compound: A WNK Signaling Inhibitor

This compound has been identified as an inhibitor of the WNK signaling pathway. It specifically targets the kinases WNK1 and WNK4, thereby disrupting the downstream signaling cascade that leads to the activation of SPAK and NCC. By inhibiting WNK1 and WNK4, this compound effectively reduces the phosphorylation of SPAK and NCC, leading to decreased ion reabsorption. This mechanism of action gives this compound potential as a therapeutic agent for the treatment of hypertension.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro studies.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | WNK1 | 34.4 µM | In vitro kinase assay | [1] |

| IC50 | WNK4 | 16 µM | In vitro kinase assay | [1] |

| Effect | p-SPAK levels | Dose-dependent reduction | Cell-based assay (mpkDCT cells) | [1] |

| Effect | p-NCC levels | Dose-dependent reduction | Cell-based assay (mpkDCT cells) | [1] |

Target Pathway Visualization

The following diagram illustrates the WNK-SPAK-NCC signaling pathway and the point of inhibition by this compound.

Caption: The WNK-SPAK-NCC signaling pathway and inhibition by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

In Vitro WNK Kinase Assay (IC50 Determination)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against WNK1 and WNK4.

Materials:

-

Recombinant human WNK1 and WNK4 enzymes

-

SPAKtide (a synthetic peptide substrate for WNKs)

-

This compound

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the WNK enzyme (WNK1 or WNK4), and SPAKtide.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Phosphorylation Assay

This protocol describes a method to assess the effect of this compound on the phosphorylation of SPAK and NCC in a relevant cell line, such as mouse distal convoluted tubule (mpkDCT) cells.

Materials:

-

mpkDCT cells

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS)

-

This compound

-

Hypotonic buffer (for stimulating the WNK pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total SPAK, anti-phospho-NCC (Thr53), anti-total NCC, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture mpkDCT cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with hypotonic buffer for 30 minutes to activate the WNK pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control (β-actin).

-

Compare the levels of phosphorylated SPAK and NCC in this compound-treated cells to the vehicle-treated control.

-

Conclusion

This compound is a valuable research tool for investigating the WNK-SPAK-NCC signaling pathway. Its inhibitory action on WNK1 and WNK4 makes it a potential lead compound for the development of novel antihypertensive therapies. The data and protocols presented in this guide are intended to facilitate further studies into the biological effects and therapeutic potential of this compound.

References

STOCK2S-26016: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of blood pressure and electrolyte homeostasis. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, available quantitative data, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for hypertension.

Core Mechanism of Action

This compound functions as an inhibitor of the WNK-SPAK/OSR1 signaling cascade. The WNK kinases (WNK1 and WNK4) are key upstream regulators that phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and stimulates the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1) in the distal convoluted tubule of the kidney. This phosphorylation cascade leads to increased salt reabsorption and consequently, an elevation in blood pressure.

This compound exerts its inhibitory effect by disrupting the interaction between WNK kinases and SPAK/OSR1. It specifically binds to the conserved C-terminal (CCT) domain of SPAK, preventing the binding of the RFXV/I motifs present in WNK kinases. This allosteric inhibition blocks the WNK-mediated phosphorylation and activation of SPAK/OSR1, thereby downregulating the activity of NCC and NKCC1.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 16 μM | Inhibition of WNK1/4 binding to SPAK | [1] |

| Compound | Concentration (μM) | Effect | Cell Line | Reference |

| This compound | 25 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |

| This compound | 50 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |

| This compound | 100 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |

| This compound | 200 | Dose-dependent inhibition of SPAK and NCC phosphorylation | mpkDCT (mouse distal convoluted tubule cells) | [2] |

Experimental Protocols

In Vitro WNK-SPAK/OSR1 Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on the WNK-SPAK/OSR1 signaling cascade.

1. Reagents and Materials:

-

Recombinant human WNK1 (or other WNK isoforms)

-

Recombinant human SPAK (or OSR1)

-

Recombinant human NCC (N-terminal domain as substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

-

[γ-32P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

2. Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant WNK1, and recombinant SPAK/OSR1.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP and the NCC substrate.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated NCC substrate using a phosphorimager or autoradiography.

-

Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: The WNK-SPAK/OSR1-NCC signaling pathway and the inhibitory action of this compound.

References

The WNK Signaling Inhibitor STOCK2S-26016: A Technical Guide to its Role in Suppressing Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in this cascade is the migration and invasion of cancer cells into surrounding tissues and vasculature. The With-No-Lysine (WNK) signaling pathway has emerged as a significant regulator of these processes, making it a compelling target for anti-cancer therapeutics. This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the WNK signaling cascade, and its application in the study of cancer cell migration.

This compound: Mechanism of Action

This compound is a potent inhibitor of the WNK signaling pathway.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, Ste20-related proline-alanine-rich kinase (SPAK), also known as STK39.[1][2] This inhibition prevents the phosphorylation and activation of SPAK/OSR1 (Oxidative Stress Responsive 1), which in turn blocks the phosphorylation of downstream targets such as the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1][3]

The WNK-SPAK/OSR1-NKCC1 signaling axis is crucial for maintaining ion homeostasis and cell volume, processes that are intricately linked to cell migration.[4] By inhibiting this pathway, this compound effectively curtails the cellular machinery required for directed cell movement.

A key mechanism through which this compound impedes cancer cell migration is by destabilizing the Snail Family Transcriptional Repressor 1 (SNAI1) protein.[1] SNAI1 is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties. Inhibition of STK39 (SPAK) by this compound leads to a reduction in SNAI1 protein levels, thereby suppressing the EMT phenotype and decreasing tumor cell migration and invasion.[1][5]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on WNK kinases and cancer cell migration have been quantified in several studies. The available data is summarized in the tables below for easy comparison.

| Target Kinase | IC50 Value | Reference |

| WNK1 | 34.4 µM | [3] |

| WNK4 | 16 µM | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound against WNK Kinases.

| Cell Line | Assay Type | This compound Concentration | Effect on Migration/Invasion | Reference |

| MDA-MB-231 | Transwell Migration | 10 µM | Significant Inhibition | [1] |

| MDA-MB-157 | Transwell Migration | 10 µM | Significant Inhibition | [1] |

| MDA-MB-231 | Transwell Invasion | 10 µM | Significant Inhibition | [1] |

| MDA-MB-157 | Transwell Invasion | 10 µM | Significant Inhibition | [1] |

Table 2: Effect of this compound on Breast Cancer Cell Migration and Invasion.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound on cancer cell migration.

Transwell Migration Assay

This assay is used to assess the chemotactic ability of cancer cells.

-

Cell Preparation: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-157) are cultured to 80-90% confluency. The cells are then serum-starved for 24 hours prior to the assay.

-

Transwell Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a chemoattractant (e.g., media containing 10% fetal bovine serum).

-

Cell Seeding: Serum-starved cells are harvested, resuspended in serum-free media containing either DMSO (vehicle control) or 10 µM this compound, and seeded into the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with a staining solution (e.g., crystal violet). The number of migrated cells is then counted under a microscope in several random fields.[1]

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Matrigel Coating: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel (a basement membrane extract) and allowed to solidify.

-

Cell Preparation and Seeding: Similar to the migration assay, serum-starved cancer cells are treated with DMSO or 10 µM this compound and seeded into the upper chamber of the Matrigel-coated inserts. The lower chamber contains a chemoattractant.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for invasion.

-

Quantification: Non-invading cells are removed from the top of the Matrigel. Invading cells on the lower surface of the membrane are fixed, stained, and counted as described for the migration assay.[1]

Western Blot Analysis for SNAI1 Expression

This technique is used to determine the effect of this compound on the protein levels of SNAI1.

-

Cell Treatment: Cancer cells are treated with 10 µM this compound or DMSO for 24 hours.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SNAI1. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in inhibiting the WNK signaling pathway.

Caption: this compound inhibits cell migration by destabilizing SNAI1.

Caption: Workflow for the Transwell Migration Assay.

Conclusion and Future Directions

This compound is a valuable tool for investigating the role of the WNK signaling pathway in cancer cell migration. Its ability to inhibit STK39 and subsequently destabilize SNAI1 provides a clear mechanism for its anti-migratory and anti-invasive effects. The data presented in this guide highlights its potential as a lead compound for the development of novel anti-metastatic therapies.

Future research should focus on in vivo studies to validate the efficacy of this compound in preclinical models of metastasis. Furthermore, exploring the broader effects of this compound on other aspects of cancer cell biology, such as proliferation and survival, will provide a more comprehensive understanding of its therapeutic potential. The detailed protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and execute further investigations into this promising anti-cancer agent.

References

- 1. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stackscientific.nd.edu [stackscientific.nd.edu]

- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

STOCK2S-26016 and SPAK kinase interaction

An In-depth Technical Guide on the Interaction of STOCK2S-26016 with the SPAK Kinase Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the small molecule this compound and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound is a potent inhibitor of the With-No-Lysine (WNK) kinase signaling pathway.[1] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK, rather than direct inhibition of the SPAK kinase domain.[1][2] By binding to the conserved C-terminal (CCT) domain of SPAK, this compound prevents the WNK-mediated phosphorylation and subsequent activation of SPAK.[3][4] This inhibitory action leads to a reduction in the phosphorylation of downstream targets of SPAK, including the cation-chloride cotransporters NCC and NKCC1, which are pivotal in regulating ion homeostasis and blood pressure.[1][5] This guide details the quantitative data associated with this interaction, provides comprehensive experimental protocols for studying this pathway, and visualizes the core signaling and experimental workflows.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition Data

| Target Interaction | Assay Type | IC50 Value | Reference |

| WNK4 binding to SPAK | Fluorescence Correlation Spectroscopy | 16 μM | [1][2][5] |

| WNK1 binding to SPAK | Fluorescence Correlation Spectroscopy | 34.4 μM | [5] |

Table 2: Cell-Based Inhibition Data

| Cell Line | Downstream Target | Assay Type | Concentration Range | Effect | Reference |

| Mouse Distal Convoluted Tubule (mpkDCT) | SPAK & NCC Phosphorylation | Western Blot | 25-200 μM | Dose-dependent reduction in phosphorylation | [4][5] |

| Mouse Vascular Smooth Muscle (MOVAS) | SPAK & NKCC1 Phosphorylation | Western Blot | 50-200 μM | Dose-dependent reduction in phosphorylation | [5] |

Signaling Pathway and Mechanism of Action

The WNK-SPAK signaling pathway is a critical regulator of ion transport in mammalian cells. WNK kinases act as upstream activators of SPAK and the related OSR1 kinase.[6] Under conditions such as hypotonic stress, WNK kinases phosphorylate and activate SPAK.[7] Activated SPAK then phosphorylates and activates cation-chloride cotransporters, including NCC and NKCC1, leading to increased ion influx.[8][9]

This compound functions as an antagonist of this pathway by preventing the initial activation of SPAK. It achieves this by binding to the CCT domain of SPAK, which is the docking site for a conserved RFXV/I motif present in WNK kinases.[3][4] This competitive binding inhibits the formation of the WNK-SPAK complex, thereby preventing the phosphorylation and activation of SPAK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the SPAK kinase pathway.

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding Assay

FCS is a high-throughput method used to screen for inhibitors of the WNK-SPAK protein-protein interaction.[7] The principle is based on measuring fluctuations in fluorescence intensity within a microscopic observation volume to determine the diffusion time of fluorescently labeled molecules. A change in diffusion time upon binding to another molecule can be used to quantify the interaction.

Protocol:

-

Protein Preparation:

-

Express and purify recombinant WNK kinase (e.g., a fragment of WNK4 containing the SPAK-binding domain) and the C-terminal domain of SPAK.

-

Label the WNK kinase fragment with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

-

-

Assay Setup:

-

In a 384-well plate, add the fluorescently labeled WNK kinase fragment at a final concentration of 10-50 nM.

-

Add the purified SPAK C-terminal domain at a concentration sufficient to achieve significant binding (e.g., 100-500 nM).

-

Add this compound or other test compounds at various concentrations (e.g., from 1 µM to 100 µM). Include a DMSO vehicle control.

-

The total reaction volume is typically 20-50 µL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

-

-

FCS Measurement:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence fluctuations using an FCS-equipped confocal microscope.

-

The autocorrelation function of the fluorescence intensity is analyzed to determine the diffusion time of the fluorescently labeled WNK fragment. An increase in diffusion time indicates binding to SPAK.

-

-

Data Analysis:

-

Calculate the percentage of bound WNK at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay for SPAK, NCC, and NKCC1 Phosphorylation

This assay is used to confirm the inhibitory effect of this compound on the WNK-SPAK signaling pathway in a cellular context.[5] Western blotting with phospho-specific antibodies is used to detect changes in the phosphorylation status of SPAK and its downstream targets.

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines, such as mpkDCT cells (for NCC) or MOVAS cells (for NKCC1), in standard growth medium.

-

Seed the cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or vehicle control (DMSO) for 1-2 hours.

-

Induce the WNK-SPAK pathway by exposing the cells to hypotonic conditions (e.g., by reducing the osmolarity of the medium) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated SPAK (p-SPAK), total SPAK, phosphorylated NCC (p-NCC), total NCC, phosphorylated NKCC1 (p-NKCC1), and total NKCC1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.

-

Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle-treated control to determine the dose-dependent inhibitory effect.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for identifying and validating inhibitors of the WNK-SPAK interaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. portlandpress.com [portlandpress.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

STOCK2S-26016: A Technical Guide to its Effects on NKCC1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na-K-Cl cotransporter 1 (NKCC1), a member of the SLC12A family of cation-chloride cotransporters, plays a crucial role in regulating intracellular chloride concentration, cell volume, and epithelial ion transport. The activity of NKCC1 is tightly controlled by phosphorylation and dephosphorylation events. Phosphorylation of specific threonine residues in the N-terminal domain of NKCC1 leads to its activation. This process is primarily regulated by the With-No-Lysine (WNK) serine-threonine kinases and their downstream effector kinases, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1). Dysregulation of the WNK-SPAK/OSR1-NKCC1 signaling pathway has been implicated in various pathological conditions, including hypertension and neurological disorders.

STOCK2S-26016 has been identified as a potent inhibitor of the WNK signaling pathway. This technical guide provides an in-depth overview of the effect of this compound on NKCC1 phosphorylation, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathway.

Mechanism of Action of this compound

This compound functions as an inhibitor of WNK kinases, key upstream regulators of NKCC1 activity. By targeting WNKs, this compound prevents the subsequent activation of the downstream kinases SPAK and OSR1. In their active state, SPAK and OSR1 directly phosphorylate NKCC1 at specific threonine residues in its N-terminal regulatory domain, leading to the transporter's activation. Therefore, by inhibiting the initial step in this cascade, this compound effectively reduces the phosphorylation and subsequent activation of NKCC1.

Quantitative Data

The inhibitory effect of this compound on the WNK-SPAK/OSR1 signaling pathway and subsequent NKCC1 phosphorylation has been quantified in various studies. The following tables summarize the available data.

| Target | Parameter | Value | Cell Line/System |

| WNK1 | IC50 | 34.4 µM | In vitro kinase assay |

| WNK4 | IC50 | 16 µM | In vitro kinase assay |

Table 1: In vitro inhibitory activity of this compound against WNK kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity of WNK1 and WNK4 in a cell-free system.

| Target | Effect | Concentration Range | Cell Line |

| Phospho-NKCC1 | Dose-dependent reduction | 50-200 µM | MOVAS (mouse vascular smooth muscle cells) |

| Phospho-SPAK | Dose-dependent reduction | 50-200 µM | MOVAS (mouse vascular smooth muscle cells) |

Table 2: Cellular activity of this compound on NKCC1 and SPAK phosphorylation. This table shows the effective concentration range of this compound that leads to a reduction in the phosphorylation of NKCC1 and its upstream kinase SPAK in a cellular context.

Signaling Pathway

The signaling cascade from WNK kinases to NKCC1 is a critical pathway for regulating ion transport. This compound intervenes at the level of WNK kinases.

The Impact of STOCK2S-26016 on NCC Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of STOCK2S-26016, a small molecule inhibitor of the WNK-SPAK/OSR1 signaling pathway, with a specific focus on its role in modulating the phosphorylation of the Na-Cl cotransporter (NCC). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in renal physiology, hypertension, and diuretic development.

Core Concepts: The WNK-SPAK/OSR1-NCC Signaling Cascade

The renal Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a key player in salt reabsorption in the distal convoluted tubule (DCT) of the kidney. Its activity is tightly regulated by a signaling cascade involving the With-No-Lysine (WNK) kinases, the STE20/SPS1-related proline/alanine-rich kinase (SPAK), and the oxidative stress-responsive 1 (OSR1) kinase.

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK and OSR1. These activated kinases, in turn, directly phosphorylate specific serine and threonine residues on the N-terminal domain of NCC. This phosphorylation event is a critical step for the activation and cell surface expression of NCC, leading to increased sodium and chloride reabsorption. Dysregulation of this pathway is implicated in certain forms of hypertension, making it a prime target for therapeutic intervention.

This compound: A Targeted Inhibitor of the WNK-SPAK Interaction

This compound is a chemical compound identified through high-throughput screening as an inhibitor of the WNK signaling pathway.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[1] By preventing this binding, this compound effectively blocks the transmission of the activating signal, leading to a reduction in SPAK phosphorylation and, consequently, a decrease in the phosphorylation and activity of NCC.[2]

Quantitative Data Summary

The inhibitory effects of this compound on the WNK-SPAK-NCC signaling pathway have been quantified in several studies. The following tables summarize the key findings.

| Target | Parameter | Value | Cell Line/System | Reference |

| WNK4-SPAK Binding | IC50 | 16 µM | In vitro (Fluorescence Correlation Spectroscopy) | [1] |

| WNK1-SPAK Binding | IC50 | 34.4 µM | In vitro (Fluorescence Correlation Spectroscopy) | [1] |

Table 1: In vitro inhibitory activity of this compound.

| Cell Line | Treatment Condition | This compound Concentration | Observed Effect on NCC Phosphorylation | Reference |

| mpkDCT cells | Hypotonic Shock | 25 µM | Dose-dependent reduction | [2] |

| mpkDCT cells | Hypotonic Shock | 50 µM | Dose-dependent reduction | [2] |

| mpkDCT cells | Hypotonic Shock | 100 µM | Dose-dependent reduction | [2] |

| mpkDCT cells | Hypotonic Shock | 200 µM | Dose-dependent reduction | [2] |

| mDCT cells | L-NAME treatment | Not specified | Blocked the effect of L-NAME on pNCC | N/A |

Table 2: Cellular effects of this compound on NCC phosphorylation. Note: Specific percentages of inhibition were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: The WNK-SPAK-NCC Signaling Pathway. This diagram illustrates the activation cascade leading to NCC phosphorylation and increased sodium-chloride reabsorption in a distal convoluted tubule (DCT) cell in response to low intracellular chloride.

Figure 2: Mechanism of Action of this compound. This diagram shows how this compound inhibits the binding of WNK1/4 to SPAK/OSR1, thereby preventing their phosphorylation and subsequent phosphorylation of NCC.

Figure 3: Experimental Workflow for Assessing this compound Efficacy. This flowchart outlines the key steps involved in a typical in vitro experiment to determine the effect of this compound on NCC phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound and NCC phosphorylation.

Protocol 1: Cell Culture and Treatment of mpkDCT Cells

-

Cell Culture:

-

Mouse distal convoluted tubule (mpkDCT) cells are cultured in Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded onto appropriate culture plates and grown to 80-90% confluency.

-

-

Induction of NCC Phosphorylation (Hypotonic Shock):

-

The normal growth medium is removed.

-

Cells are washed once with a pre-warmed isotonic buffer (e.g., 300 mOsm).

-

To induce phosphorylation, the isotonic buffer is replaced with a pre-warmed hypotonic buffer (e.g., 150 mOsm, low chloride) for a specified period (e.g., 30 minutes).

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is diluted in the hypotonic buffer to the desired final concentrations (e.g., 25, 50, 100, 200 µM).

-

Cells are incubated with the this compound-containing hypotonic buffer for the duration of the stimulation.

-

A vehicle control (e.g., DMSO) is run in parallel.

-

Protocol 2: Western Blotting for Phosphorylated and Total NCC

-

Cell Lysis:

-

After treatment, the buffer is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The lysate is scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC or anti-pT58-NCC).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with a primary antibody for total NCC to normalize for protein loading.

-

-

Quantification and Analysis:

-

The band intensities for phosphorylated NCC and total NCC are quantified using densitometry software.

-

The ratio of phosphorylated NCC to total NCC is calculated for each condition.

-

The percentage of inhibition of NCC phosphorylation by this compound is calculated relative to the stimulated control.

-

Protocol 3: WNK-SPAK Binding Assay using Fluorescence Correlation Spectroscopy (FCS)

-

Protein Preparation:

-

Recombinant WNK (e.g., WNK4) and SPAK proteins are expressed and purified.

-

One of the proteins (e.g., SPAK) is labeled with a fluorescent dye.

-

-

FCS Measurement:

-

The fluorescently labeled protein is diluted to a nanomolar concentration in a suitable buffer.

-

The unlabeled binding partner (WNK) is added at varying concentrations.

-

This compound is added at various concentrations to assess its inhibitory effect on the binding.

-

The mixture is analyzed by a fluorescence correlation spectrometer. The diffusion time of the fluorescently labeled protein is measured. An increase in diffusion time indicates binding to the larger, unlabeled protein.

-

-

Data Analysis:

-

The change in diffusion time is used to calculate the binding affinity (Kd) between WNK and SPAK.

-

The IC50 value for this compound is determined by measuring the concentration of the inhibitor required to reduce the binding by 50%.[1]

-

Conclusion

This compound represents a promising tool for dissecting the intricacies of the WNK-SPAK-NCC signaling pathway and holds potential as a lead compound for the development of novel antihypertensive therapies. This technical guide provides a foundational understanding of its mechanism of action, quantitative effects on NCC phosphorylation, and the experimental methodologies required for its study. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting the WNK-SPAK interaction.

References

STOCK2S-26016: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. This document details its molecular properties, mechanism of action, and provides comprehensive experimental protocols for its use in research settings.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 333.38 g/mol | [1][2] |

| Chemical Formula | C₂₀H₁₉N₃O₂ | [1][2] |

| CAS Number | 332922-63-1 | [1][2] |

| IC₅₀ (WNK4) | 16 µM | |

| IC₅₀ (WNK1) | 34.4 µM | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility in DMSO | ≥ 50 mg/mL (149.98 mM) | |

| Storage Temperature | -20°C | [1][2] |

Mechanism of Action: WNK Signaling Inhibition

This compound functions as an inhibitor of the WNK signaling pathway.[1] The WNK family of serine/threonine kinases are crucial regulators of ion homeostasis and are implicated in blood pressure control and cancer progression.[3] The WNK kinases activate downstream kinases, including Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3] These, in turn, phosphorylate and activate ion co-transporters such as the Na-K-2Cl co-transporter (NKCC1) and the Na-Cl co-transporter (NCC).[1]

This compound exerts its inhibitory effect by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][4] This prevents the subsequent phosphorylation and activation of SPAK and its downstream targets, thereby blocking the signaling cascade.[1]

Below is a diagram illustrating the WNK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro WNK Inhibition Assay (Fluorescence Correlation Spectroscopy)

This protocol is adapted from the screening method used to identify this compound.[1]

Objective: To quantify the inhibitory effect of this compound on the interaction between WNK and SPAK.

Materials:

-

Recombinant WNK protein

-

Fluorescently labeled SPAK protein

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20)

-

384-well plates

-

Fluorescence Correlation Spectrometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, prepare a dilution series of this compound in the assay buffer.

-

Add the fluorescently labeled SPAK protein to each well at a constant concentration.

-

Add the WNK protein to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Measure the fluorescence fluctuations in each well using a fluorescence correlation spectrometer.

-

Analyze the data to determine the diffusion time of the fluorescently labeled SPAK. An increase in diffusion time indicates binding to WNK.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Western Blot Analysis of SPAK Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of SPAK in a cellular context.

Objective: To determine the dose-dependent effect of this compound on SPAK phosphorylation in cultured cells.

Materials:

-

Cultured cells (e.g., mouse vascular smooth muscle cells or distal convoluted tubule cells)[1]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SPAK and anti-total-SPAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 25-200 µM) for a specified time (e.g., 10-30 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-phospho-SPAK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-SPAK antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated SPAK.

Cancer Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for evaluating the effect of this compound on cancer cell migration and invasion.

Objective: To assess the inhibitory effect of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

-

Cancer cell line

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cell culture medium with and without serum

-

This compound

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Culture cancer cells and serum-starve them overnight before the assay.

-

For invasion assays, coat the transwell inserts with Matrigel.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the transwell plate.

-

Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

References

- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

STOCK2S-26016: An In-Depth Technical Guide to a WNK Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a potent small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis, cell volume, and blood pressure. With a CAS number of 332922-63-1, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of WNK kinases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key experimental applications. The information presented herein is intended to support researchers in utilizing this compound to explore its therapeutic potential, particularly in the fields of oncology and cardiovascular disease.

Chemical and Physical Properties

This compound is a diaminoacridine derivative with the following properties:

| Property | Value |

| CAS Number | 332922-63-1 |

| Molecular Formula | C₂₀H₁₉N₃O₂ |

| Molecular Weight | 333.38 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1] |

| Storage | Store at -20°C.[1] |

Mechanism of Action: Inhibition of the WNK-SPAK/OSR1 Signaling Pathway

This compound exerts its biological effects by targeting the WNK-SPAK/OSR1 signaling cascade. The primary mechanism of action is the inhibition of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the Ste20-related proline-alanine-rich kinase (SPAK), also known as STK39.[1] This interaction is crucial for the activation of SPAK and its homolog, oxidative stress-responsive kinase 1 (OSR1).

Activated SPAK/OSR1, in turn, phosphorylates and activates downstream ion cotransporters, most notably the Na-K-2Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC). By preventing the initial WNK-SPAK binding, this compound effectively blocks this entire phosphorylation cascade. This leads to a reduction in the activity of NKCC1 and NCC, thereby impacting ion transport across cell membranes.

The WNK-SPAK/OSR1-NCC signaling pathway is a key regulator of blood pressure, and its inhibition by compounds like this compound suggests potential for antihypertensive therapies. Furthermore, this pathway has been implicated in the regulation of cancer cell migration and invasion, opening avenues for oncological research.

References

STOCK2S-26016 discovery and development

An In-depth Technical Guide to the Discovery and Development of STOCK2S-26016, a WNK Signaling Inhibitor

Introduction

This compound is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2] It has been identified as a tool compound for studying the physiological and pathological roles of WNK kinases, which are crucial regulators of ion homeostasis and have been implicated in hypertension and cancer.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery

This compound was identified through a chemical library screening of over 17,000 compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This was achieved using fluorescence correlation spectroscopy, a technique that can detect the binding of small molecules to proteins.[4] From this high-throughput screening, this compound emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine | |

| Molecular Formula | C20H19N3O2 | [1] |

| Molecular Weight | 333.38 g/mol | [1] |

| CAS Number | 332922-63-1 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1] |

Mechanism of Action

This compound functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1 kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK, which prevents its interaction with WNKs.[5] By inhibiting this interaction, this compound prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream, this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]

Preclinical Development and Biological Activity

The biological activity of this compound has been characterized in several in vitro studies. These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its potential therapeutic applications.

In Vitro Kinase Inhibition

This compound has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 µM and 34.4 µM, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in different cell lines are summarized in Table 2.

| Cell Line | Target | Effect | Concentration Range | Reference |

| mpkDCT cells | SPAK and NCC phosphorylation | Dose-dependent reduction | 25-200 µM | [2][5] |

| MOVAS cells | SPAK and NKCC1 phosphorylation | Dose-dependent reduction | 50-200 µM | [2] |

Effects on Cancer Cell Lines

In addition to its role in regulating ion transport, the WNK signaling pathway has been implicated in cancer progression. This compound has been shown to inhibit the migration and invasion of cancer cells in vitro.[1]

Experimental Protocols

Fluorescence Correlation Spectroscopy (FCS) for Screening

The discovery of this compound was facilitated by a high-throughput screening assay using fluorescence correlation spectroscopy.[4]

-

Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.

-

Methodology:

-

Recombinant WNK4 and SPAK proteins are purified.

-

WNK4 is labeled with a fluorescent dye.

-

The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical library.

-

The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of the fluorescently labeled WNK4 using FCS.

-

Compounds that disrupt the WNK4-SPAK interaction are identified as hits.

-

In Vitro Phosphorylation Assays

To assess the inhibitory effect of this compound on downstream signaling, in vitro phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule (mDCT) cells.[2]

-

Objective: To measure the effect of this compound on the phosphorylation of SPAK and NCC.

-

Methodology:

-

mDCT cells are cultured to confluency.

-

The cells are treated with varying concentrations of this compound.

-

Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

-

Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.

-

The intensity of the phosphorylated protein bands is quantified to determine the dose-dependent inhibitory effect of this compound.

-

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of the WNK signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream signaling events provides a means to study the physiological and pathological processes regulated by this pathway. While it has shown promise in in vitro models of cancer, further preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic properties in vivo.[4] Such studies will be crucial in determining the potential of this compound or its analogs as therapeutic agents for conditions such as hypertension and cancer.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STOCK2S-26016 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction